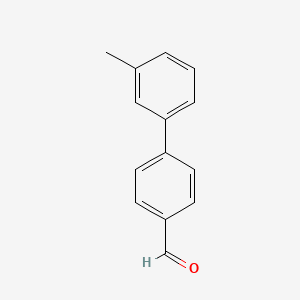

4-(3-Methylphenyl)benzaldehyde

Beschreibung

Overview of Benzaldehyde (B42025) Derivatives in Organic Chemistry

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene (B151609) ring with a formyl substituent. wikipedia.org Its derivatives are a broad class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. ontosight.aiontosight.ai The reactivity of the aldehyde group, coupled with the stability of the benzene ring, makes these compounds highly versatile in various chemical reactions. wikipedia.orgncert.nic.in

Benzaldehyde and its derivatives are known for their characteristic almond-like scent and are found in many natural sources. wikipedia.org In industrial applications, they are pivotal precursors for pharmaceuticals, plastic additives, aniline (B41778) dyes like malachite green, and acridine (B1665455) dyes. wikipedia.orgontosight.ai They readily undergo reactions such as oxidation to form benzoic acid, hydrogenation to produce benzyl (B1604629) alcohol, and condensation reactions to yield valuable products like cinnamic acid and benzoin. wikipedia.org The Cannizzaro reaction, a disproportionation reaction in the presence of a concentrated alkali, is another hallmark of their chemical behavior. wikipedia.org

The versatility of benzaldehyde derivatives makes them indispensable in the chemical industry for creating specific sulfonamide derivatives and other novel compounds. wisdomlib.org Their utility spans from the synthesis of fragrances and flavorings to the development of new polymers and resins. ontosight.aiontosight.airesearchgate.net

Contextualization of Aryl-Substituted Benzaldehydes

Aryl-substituted benzaldehydes, also known as biaryl aldehydes, are a specific subgroup of benzaldehyde derivatives where the benzene ring is further substituted with another aryl group. This biaryl structural motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov The presence of two connected aryl rings can significantly influence the molecule's physical, chemical, and biological properties. numberanalytics.com

The synthesis of these biaryl compounds has been a significant focus in organic chemistry. numberanalytics.com Historically, the Ullmann coupling reaction, developed in the early 20th century, was a primary method, though it often required harsh conditions. numberanalytics.com Modern synthetic strategies have largely shifted towards more efficient and milder palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. numberanalytics.comnih.gov A notable recent development is the decarbonylative Suzuki-Miyaura cross-coupling, which allows for the direct use of carboxylic acids to produce biaryls. nih.gov Another innovative, metal-free approach involves the benzannulation of aromatic enals and alkyl propiolates. rsc.org

Research Landscape of Biaryl Systems Featuring Aldehyde Functionalities

Biaryl systems containing an aldehyde group are of particular interest due to the dual reactivity offered by the biaryl backbone and the aldehyde functionality. Research in this area is dynamic, with a focus on synthesizing novel structures and exploring their potential applications. For instance, biaryl systems with both carbaldehyde and alcohol substituents have been synthesized to study the formation and stereodynamics of intramolecular hemiacetals. researchgate.netnih.gov These studies are relevant to understanding highly active transient asymmetric catalysts, such as those observed in Soai's asymmetric autocatalysis. researchgate.netnih.gov

The aldehyde group in these biaryl systems can undergo various transformations, leading to a diverse range of derivatives. For example, 4-Formyl-3''-methyl-1,1''-biphenyl, another name for 4-(3-methylphenyl)benzaldehyde, is used as a reagent in the preparation of cyclodextrin-supported palladium complexes. chemicalbook.com These complexes, in turn, are efficient catalysts for Suzuki-Miyaura cross-coupling reactions, highlighting the role of biaryl aldehydes in facilitating the synthesis of other complex molecules. chemicalbook.com

The Chemical Profile of this compound

The compound this compound is a biaryl aldehyde with the chemical formula C14H12O. epa.gov It possesses a molecular weight of 196.249 g/mol . epa.gov

| Property | Value |

| Molecular Formula | C14H12O |

| Average Mass | 196.249 g/mol |

| Monoisotopic Mass | 196.088815 g/mol |

Table 1: Key Chemical Properties of this compound epa.gov

While specific, detailed research findings exclusively on this compound are not extensively publicized, its structural class suggests its utility as an intermediate in the synthesis of more complex molecules, potentially for applications in materials science or as a precursor for pharmacologically active compounds. Predictions based on its structure suggest potential use as a fragrance, flavorant, or antimicrobial agent. epa.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJIYJCRJKYCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374917 | |

| Record name | 4-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-83-4 | |

| Record name | 4-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400744-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 3 Methylphenyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon susceptible to attack by nucleophiles. This feature is the basis for the most common and synthetically useful transformations of 4-(3-methylphenyl)benzaldehyde.

Nucleophilic addition is a fundamental reaction pathway for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final product.

Grignard reagents (R-MgX) are potent nucleophiles and strong bases that readily react with aldehydes to form secondary alcohols. mnstate.edu In the case of this compound, reaction with a Grignard reagent, such as phenylmagnesium bromide, results in the formation of a new carbon-carbon bond. The nucleophilic phenyl group from the Grignard reagent attacks the carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the intermediate alkoxide to yield a diaryl-substituted methanol. Specifically, the reaction with phenylmagnesium bromide would produce (4-(3-methylphenyl)phenyl)(phenyl)methanol. biosynth.comsigmaaldrich.com This transformation is a valuable method for synthesizing complex tertiary alcohol structures. mnstate.edu

Table 1: Grignard Reaction of this compound

| Reactant | Reagent | Product | Product Class |

| This compound | 1. Phenylmagnesium Bromide (PhMgBr) in THF2. H₃O⁺ (workup) | (4-(3-methylphenyl)phenyl)(phenyl)methanol | Secondary Alcohol |

The aldehyde functionality of this compound can be readily reduced to a primary alcohol. This is typically achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is then protonated during workup to give the corresponding primary alcohol, [4-(3-methylphenyl)benzyl] alcohol. ncert.nic.ingoogle.com Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent requiring anhydrous ethereal solvents.

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like platinum, palladium, or nickel, is another effective method for reducing aldehydes to alcohols. ncert.nic.in More vigorous reduction conditions, such as those employed in the Wolff-Kishner or Clemmensen reductions, would be required to completely deoxygenate the aldehyde to an alkane, yielding 4-methyl-3'-methylbiphenyl.

Table 2: Reduction of this compound to its Corresponding Alcohol

| Reactant | Reagent/Conditions | Product | Product Class |

| This compound | 1. Sodium Borohydride (NaBH₄) in Methanol2. Workup | [4-(3-methylphenyl)benzyl] alcohol | Primary Alcohol |

| This compound | 1. Lithium Aluminium Hydride (LiAlH₄) in THF2. H₃O⁺ (workup) | [4-(3-methylphenyl)benzyl] alcohol | Primary Alcohol |

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. For aldehydes, these reactions provide pathways to form carbon-nitrogen and carbon-carbon double bonds.

This compound reacts with primary amines in an acid-catalyzed condensation reaction to form imines, commonly known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration, which is the acid-catalyzed step, eliminates a molecule of water to form the C=N double bond of the imine. masterorganicchemistry.comyoutube.com The reaction is reversible, and the removal of water can be used to drive the equilibrium toward the product. youtube.com The pH must be carefully controlled; it should be mildly acidic to facilitate dehydration without fully protonating the amine nucleophile, which would render it non-reactive. libretexts.org These Schiff bases are important intermediates in various synthetic applications. growingscience.comijmcmed.org

Table 3: Schiff Base Formation from this compound

| Reactant | Reagent (Primary Amine) | Conditions | Product | Product Class |

| This compound | R-NH₂ (e.g., Aniline) | Mild Acid Catalyst (e.g., H⁺), Removal of H₂O | N-((4-(3-methylphenyl)phenyl)methylene)aniline | Schiff Base (Imine) |

The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. wikipedia.orgthermofisher.com this compound can undergo this reaction with nucleophiles like malonic acid, diethyl malonate, or malononitrile (B47326). researchgate.net The base facilitates the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate undergoes dehydration to yield a stable, conjugated product. wikipedia.org For example, reaction with malononitrile would yield 2-((4-(3-methylphenyl)phenyl)methylene)malononitrile.

A related and highly significant olefination process is the Wittig reaction. This reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (a phosphonium (B103445) ylide). researchgate.nettcichemicals.com The reaction of this compound with a Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide in the presence of a strong base, would yield 1-(4-vinylphenyl)-3-methylbenzene. The stereochemical outcome (E or Z isomer) of the Wittig reaction is dependent on the stability of the ylide and the reaction conditions. harvard.edu

Table 4: Knoevenagel Condensation of this compound

| Reactant | Reagent (Active Methylene Compound) | Base Catalyst | Product |

| This compound | Malononitrile | Piperidine | 2-((4-(3-methylphenyl)phenyl)methylene)malononitrile |

| This compound | Diethyl Malonate | Piperidine | Diethyl 2-((4-(3-methylphenyl)phenyl)methylene)malonate |

Table 5: Wittig Olefination of this compound

| Reactant | Reagent (Phosphonium Ylide) | Product | Product Class |

| This compound | Methyltriphenylphosphonium bromide / Strong Base | 1-(4-vinylphenyl)-3-methylbenzene | Alkene |

Condensation Reactions

Synthesis of Chalcones and Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. jetir.orgresearchgate.net They are commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. wikipedia.orgtaylorandfrancis.com In this context, this compound can react with various acetophenones to yield corresponding chalcone derivatives.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695). researchgate.net The base deprotonates the α-carbon of the acetophenone (B1666503), generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. gordon.edu Solvent-free methods, involving grinding the reactants with a solid base, have also been developed as a green chemistry approach, often resulting in high yields. rsc.orgresearchgate.net

The general scheme for this reaction is as follows:

Figure 1: General Claisen-Schmidt condensation between this compound and a substituted acetophenone.

The table below illustrates potential chalcone products from the reaction of this compound with different acetophenone derivatives, based on the established Claisen-Schmidt condensation methodology. researchgate.netnih.gov

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Resulting Chalcone Product Name |

|---|---|---|

| This compound | Acetophenone | 1-Phenyl-3-(4-(3-methylphenyl)phenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(4-(3-methylphenyl)phenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(4-(3-methylphenyl)phenyl)prop-2-en-1-one |

| This compound | 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(4-(3-methylphenyl)phenyl)prop-2-en-1-one |

Reactions with Hydrazine (B178648) and Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with hydrazine (H₂N-NH₂) and its derivatives, such as phenylhydrazine (B124118) or thiosemicarbazide. sinoshiny.comresearchgate.net These reactions involve the nucleophilic attack of the nitrogen atom from the hydrazine derivative on the carbonyl carbon of the aldehyde. sinoshiny.com The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding hydrazones. sinoshiny.comontosight.ai

When this compound reacts with hydrazine hydrate, it can form either the corresponding hydrazone or, if two equivalents of the aldehyde react with one equivalent of hydrazine, a symmetrical azine. rsc.org These reactions are typically catalyzed by a few drops of acid, such as glacial acetic acid, in a solvent like ethanol. sysrevpharm.orgresearchgate.net

The general reaction schemes are presented below:

Figure 2: Reaction of this compound with (A) Hydrazine to form a hydrazone and (B) Phenylhydrazine to form a phenylhydrazone.

The table below details the products formed from the reaction of this compound with various hydrazine derivatives.

| Reactant 1 (Aldehyde) | Reactant 2 | Product Class | Product Name |

|---|---|---|---|

| This compound | Hydrazine (H₂NNH₂) | Hydrazone | This compound hydrazone |

| This compound (2 eq.) | Hydrazine (H₂NNH₂) | Azine | Bis(4-(3-methylphenyl)benzylidene)hydrazine |

| This compound | Phenylhydrazine | Phenylhydrazone | This compound phenylhydrazone |

| This compound | Thiosemicarbazide | Thiosemicarbazone | This compound thiosemicarbazone |

Oxidation Reactions

The aldehyde group is readily oxidized to a carboxylic acid. Aromatic aldehydes, including this compound, can be converted to their corresponding carboxylic acids using a variety of oxidizing agents. numberanalytics.com This transformation is a fundamental reaction in organic synthesis. organic-chemistry.org

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) in a hot, acidic solution, and chromium-based reagents. numberanalytics.comlibretexts.org However, due to the toxicity of chromium, greener alternatives are often preferred. researchgate.net Eco-friendly procedures using oxidants like Oxone (potassium peroxymonosulfate) in aqueous solutions or hydrogen peroxide in the presence of a base have been developed for the efficient oxidation of aromatic aldehydes. acs.orgresearchgate.net These methods are often highly selective for the aldehyde group, leaving other functional groups on the aromatic rings, such as the methyl group, intact under controlled conditions. The oxidation of this compound yields 4-(3-Methylphenyl)benzoic acid.

The table below summarizes various reagents used for the oxidation of aromatic aldehydes.

| Oxidizing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, heat | Carboxylic Acid | numberanalytics.com |

| Oxone (KHSO₅) | Water or water/ethanol mixture | Carboxylic Acid | acs.org |

| Hydrogen Peroxide (H₂O₂) | Aqueous basic solution (e.g., with NaOH) | Carboxylic Acid | researchgate.net |

| Sodium Chlorite (NaClO₂) | Acetonitrile/water, with a scavenger | Carboxylic Acid | researchgate.net |

| Sodium Perborate (NaBO₃) | Acetic acid | Carboxylic Acid | organic-chemistry.org |

Derivatization for Analytical and Synthetic Purposes

The conversion of this compound into various derivatives serves both analytical and synthetic purposes. The formation of crystalline derivatives with sharp melting points, such as hydrazones and chalcones, has historically been used for the identification and characterization of aldehydes. mediresonline.org

Synthetically, these derivatives are valuable intermediates. Schiff bases, which are compounds containing an imine or azomethine group (C=N), are formed by the condensation of aldehydes with primary amines. jetir.org These compounds are not only important in their own right but also serve as precursors for the synthesis of other molecules, including heterocyclic compounds and polymers. sysrevpharm.orgresearchgate.net For example, the reaction of this compound with a primary amine (R-NH₂) would yield a Schiff base derivative, N-(4-(3-methylphenyl)benzylidene)amine. These derivatization reactions expand the synthetic utility of the parent aldehyde. epa.gov

| Derivative Class | Reactant | General Purpose |

|---|---|---|

| Chalcones | Acetophenones | Synthetic intermediates for flavonoids, bioactive compounds. jetir.orgnih.gov |

| Hydrazones/Schiff Bases | Hydrazines, Primary Amines | Analytical identification, synthesis of heterocyclic compounds, ligands in coordination chemistry. jetir.orgscience.gov |

| Carboxylic Acid | Oxidizing Agents | Intermediate for synthesis of esters, amides, and polymers. wikipedia.org |

Reactions at the Aromatic Rings

The two distinct aromatic rings in this compound exhibit different reactivities towards substitution and functionalization due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The substituents on the aromatic rings of this compound dictate the position and rate of attack by an incoming electrophile.

Ring A (Benzaldehyde ring): The formyl group (-CHO) is an electron-withdrawing group and a meta-director. It deactivates the aromatic ring to which it is attached, making it less reactive towards electrophiles than benzene itself.

Ring B (Toluene ring): The methyl group (-CH₃) is an electron-donating group and an ortho-, para-director. It activates the ring, making it more reactive than benzene. The aryl group attached at position 3 is also an ortho-, para-director.

Due to these competing effects, electrophilic substitution is expected to occur preferentially on the more activated 3-methylphenyl ring (Ring B). Within this ring, the methyl group directs incoming electrophiles to positions 2, 4, and 6. The bulky benzaldehyde-containing substituent at position 1 will sterically hinder the ortho positions (2 and 6), suggesting that substitution at position 4 (para to the methyl group) and position 6 would be most likely. For example, in a nitration reaction, one would predict the formation of 4-(4-nitro-3-methylphenyl)benzaldehyde and 4-(2-nitro-5-methylphenyl)benzaldehyde as major products.

Functionalization of the Methyl Group

The methyl group attached to the phenyl ring is a "benzylic" carbon. The C-H bonds at a benzylic position are weaker than typical alkane C-H bonds and are therefore more susceptible to certain reactions, particularly oxidation and free-radical halogenation. libretexts.orgmasterorganicchemistry.com

Benzylic Oxidation: Under harsh oxidation conditions, such as with hot, concentrated potassium permanganate, the benzylic methyl group can be oxidized all the way to a carboxylic acid. libretexts.orgmasterorganicchemistry.com This would transform this compound into 4-(3-carboxyphenyl)benzaldehyde. Milder, more selective reagents exist that can oxidize the benzylic position to an alcohol or aldehyde/ketone. mdpi.com

Benzylic Halogenation: The benzylic hydrogens can be replaced by halogens (e.g., bromine or chlorine) via a free-radical mechanism. A common reagent for this purpose is N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide). This reaction would convert the methyl group to a bromomethyl group, yielding 4-(3-(bromomethyl)phenyl)benzaldehyde. This halogenated product is a versatile intermediate for further synthetic transformations, such as nucleophilic substitution reactions. youtube.com

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Benzylic Oxidation (Harsh) | KMnO₄, heat | Carboxylic Acid (-COOH) |

| Benzylic Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) |

Multicomponent Reactions Incorporating this compound

This compound is a versatile building block in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in organic synthesis and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. unair.ac.idnih.gov The aldehyde functionality of this compound serves as a key electrophilic component, readily participating in condensations with nucleophiles to initiate a cascade of bond-forming events.

Prominent MCRs where this compound can be utilized include the Biginelli, Hantzsch, Passerini, and Ugi reactions. These reactions lead to the formation of diverse heterocyclic and acyclic structures, many of which are of significant interest in pharmaceutical research. taylorandfrancis.comorganic-chemistry.orgwikipedia.orgslideshare.net

Biginelli Reaction

The Biginelli reaction is a classic three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. taylorandfrancis.comwikipedia.org This reaction, typically catalyzed by an acid, is a cornerstone for generating a library of medicinally relevant pyrimidine (B1678525) derivatives. taylorandfrancis.comorganic-chemistry.org When this compound is used as the aldehyde component, it leads to the formation of DHPMs with the 4-(3-methylphenyl) substituent at the 4-position of the pyrimidine ring. The reaction proceeds under various conditions, including conventional heating and microwave irradiation, often employing catalysts like Brønsted or Lewis acids to improve yields and reaction times. wikipedia.orgnih.gov

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is another significant MCR that produces 1,4-dihydropyridines (1,4-DHPs), which can be subsequently oxidized to pyridines. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The use of this compound results in 4-(4-(3-methylphenyl))-1,4-dihydropyridine derivatives. These compounds are structurally related to important calcium channel blockers. wikipedia.orgnih.gov Various modifications to the classical Hantzsch reaction, such as using alternative catalysts or reaction media, have been developed to enhance its efficiency and scope. organic-chemistry.orgresearchgate.net

Passerini and Ugi Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools for creating peptide-like structures. wikipedia.orgnih.gov

The Passerini reaction is a three-component condensation of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

The Ugi reaction is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, producing an α-acylamino amide. organic-chemistry.orgwikipedia.org

In both reactions, this compound acts as the carbonyl component, contributing its structural motif to the final complex amide product. These reactions are known for their high convergence and ability to generate molecular diversity, making them highly valuable in combinatorial chemistry and drug discovery. nih.govtcichemicals.com

Table 1: Overview of Multicomponent Reactions with this compound

| Reaction Name | Components | Core Product Structure |

|---|---|---|

| Biginelli Reaction | This compound, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one/thione taylorandfrancis.comwikipedia.org |

| Hantzsch Synthesis | This compound, 2x β-Ketoester, Ammonia source | 1,4-Dihydropyridine (B1200194) wikipedia.orgorganic-chemistry.org |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy Amide wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | This compound, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide organic-chemistry.orgwikipedia.org |

Mechanistic Investigations of Key Transformations

The reactivity of this compound is dominated by the chemistry of its aromatic aldehyde group. Mechanistic studies of its transformations generally parallel those of benzaldehyde (B42025) and its substituted derivatives. Key transformations involve nucleophilic attack at the carbonyl carbon and subsequent reaction steps that are influenced by the electronic and steric nature of the substituents.

Mechanism of the Biginelli Reaction

The mechanism of the Biginelli reaction has been a subject of discussion, with several proposed pathways. The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate. organic-chemistry.org This electrophilic intermediate is then attacked by the enol or enolate of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org The rate-determining step is believed to be the initial condensation to form the iminium ion. wikipedia.org

Mechanism of the Hantzsch Synthesis

The Hantzsch reaction mechanism is also believed to proceed through key intermediates. One pathway involves the initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound (a chalcone-like intermediate). organic-chemistry.org Separately, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. The crucial C-C and C-N bond formations occur through a Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration to afford the 1,4-dihydropyridine ring. organic-chemistry.org

Mechanism of Isocyanide-Based Multicomponent Reactions (Passerini and Ugi)

The mechanisms of the Passerini and Ugi reactions are distinct but share the common feature of a nucleophilic attack by the isocyanide.

Passerini Reaction Mechanism: It is generally accepted that the Passerini reaction proceeds through a non-ionic, concerted pathway in aprotic solvents. organic-chemistry.org The carboxylic acid forms a hydrogen-bonded complex with the aldehyde, which then undergoes a trimolecular reaction with the isocyanide through a cyclic transition state. nih.gov This leads to an intermediate that rearranges (via Mumm rearrangement) to the stable α-acyloxy amide. wikipedia.org In polar solvents, an ionic mechanism involving a nitrilium ion intermediate may operate. wikipedia.org

Ugi Reaction Mechanism: The Ugi reaction typically starts with the formation of an imine from the aldehyde and the amine. wikipedia.org Protonation of the imine by the carboxylic acid forms an iminium ion, which is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate anion to form an intermediate. This intermediate undergoes a Mumm rearrangement, an irreversible acyl transfer from oxygen to nitrogen, which drives the reaction to completion, yielding the final α-acylamino amide. organic-chemistry.orgwikipedia.org

Aldehyde-Specific Mechanistic Considerations

For this compound, the 3-methylphenyl group exerts a mild electronic and steric influence on the reactivity of the aldehyde. The methyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, this effect is generally minimal and does not prevent the aldehyde from participating effectively in the aforementioned reactions. Mechanistic studies on related substituted benzaldehydes in reactions like hydroacylation and oxidation confirm that the electronic nature of substituents on the phenyl ring plays a crucial role in determining reaction rates and selectivity. nih.govresearchgate.net For instance, in oxidation reactions, the pathway can involve nucleophilic attack on the aldehyde or hydrogen atom transfer, with the favorability of each path being influenced by the electronic properties of the aldehyde and the oxidant. nih.gov

Table 2: Mechanistic Steps in Key Multicomponent Reactions

| Reaction | Initiating Step | Key Intermediate(s) | Final Step |

|---|---|---|---|

| Biginelli Reaction | Condensation of aldehyde and urea organic-chemistry.org | N-Acylimine ion organic-chemistry.org | Cyclization and Dehydration wikipedia.org |

| Hantzsch Synthesis | Knoevenagel condensation or Enamine formation organic-chemistry.org | α,β-Unsaturated dicarbonyl, Enamine organic-chemistry.org | Michael addition and Cyclization organic-chemistry.org |

| Passerini Reaction | Concerted attack of isocyanide on aldehyde-acid complex wikipedia.org | Cyclic transition state, α-Adduct nih.govwikipedia.org | Mumm Rearrangement wikipedia.org |

| Ugi Reaction | Imine formation between aldehyde and amine wikipedia.org | Iminium ion, Nitrilium ion wikipedia.org | Mumm Rearrangement wikipedia.org |

Spectroscopic Characterization and Structural Elucidation of 4 3 Methylphenyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-(3-Methylphenyl)benzaldehyde reveals distinct signals corresponding to the aldehydic proton, the aromatic protons of the two phenyl rings, and the methyl group protons.

Aldehydic Proton: The proton of the aldehyde group (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between 9.0 and 10.5 ppm. researchgate.netcdnsciencepub.com This significant downfield shift is attributed to the electron-withdrawing nature of the carbonyl group.

Aromatic Protons: The aromatic protons of the two benzene (B151609) rings resonate in the range of 6.5 to 8.5 ppm. blogspot.com The specific chemical shifts and coupling patterns (doublets, triplets, and multiplets) are influenced by the substitution pattern on each ring. The protons on the benzaldehyde (B42025) ring are affected by the electron-withdrawing aldehyde group, while the protons on the tolyl ring are influenced by the electron-donating methyl group.

Methyl Protons: The protons of the methyl group (-CH₃) attached to the phenyl ring typically appear as a singlet in the upfield region, around 2.3 to 2.5 ppm. blogspot.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic (CHO) | 9.0 - 10.5 | Singlet |

| Aromatic (Ar-H) | 6.5 - 8.5 | Multiplet |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet |

For derivatives of this compound, the chemical shifts and coupling patterns will vary depending on the nature and position of the substituents. For instance, the presence of an ortho-substituent relative to the aldehyde group can cause the formyl proton signal to shift to a lower field (10.20-10.50 δ). cdnsciencepub.com

Carbon-13 NMR (¹³C NMR) Analysis of Chemical Shifts

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon atom of the aldehyde group (C=O) exhibits a characteristic resonance in the highly downfield region of the spectrum, typically between 190 and 215 ppm. libretexts.org For aromatic aldehydes, this signal is often found in the 190 to 200 δ region. libretexts.org

Aromatic Carbons: The carbon atoms of the two aromatic rings appear in the range of 120 to 150 ppm. The chemical shifts are influenced by the attached functional groups. The carbon attached to the aldehyde group (ipso-carbon) and the carbon attached to the other phenyl ring will have distinct chemical shifts.

Methyl Carbon: The carbon of the methyl group (-CH₃) gives a signal in the upfield region of the spectrum, typically around 20-30 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-Ar) | 120 - 150 |

| Methyl (CH₃) | 20 - 30 |

Substituent effects on the ¹³C chemical shifts in substituted biphenyls have been studied, showing that these effects can be transmitted through the covalent bond framework. acs.org The chemical shifts of carbonyl groups in substituted benzaldehydes are sensitive to the electronic effects of the substituents. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is particularly useful for assigning the complex multiplets in the aromatic region.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. lmu.edu

C=O Stretch: The most prominent and diagnostic absorption band is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1685-1710 cm⁻¹ for aromatic aldehydes due to conjugation. libretexts.orgspectroscopyonline.com

Aldehydic C-H Stretch: The C-H stretching vibration of the aldehyde proton gives rise to two characteristic, though often weaker, bands in the region of 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹. libretexts.orgpressbooks.pub The presence of these bands is a strong indicator of an aldehyde functionality.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are observed above 3000 cm⁻¹. blogspot.com

Aromatic C=C Stretch: The in-ring C=C stretching vibrations of the benzene rings typically appear as a series of bands in the 1400-1600 cm⁻¹ region. blogspot.comdocbrown.info

C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. blogspot.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (CHO) | C=O Stretch | 1685 - 1710 | Strong |

| Aldehyde (CHO) | C-H Stretch | 2800 - 2860 & 2700 - 2760 | Weak to Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₂O), the expected monoisotopic mass is approximately 196.09 g/mol . epa.gov

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion undergoes fragmentation. Common fragmentation pathways for aromatic aldehydes and biphenyl (B1667301) derivatives include:

Loss of a hydrogen radical (H•) to form a stable acylium ion ([M-1]⁺). docbrown.info

Loss of the formyl group (•CHO) to give a biphenyl-type cation ([M-29]⁺). docbrown.info

Loss of carbon monoxide (CO) from the [M-1]⁺ fragment.

Cleavage of the bond between the two phenyl rings can also occur, leading to fragments corresponding to the individual substituted phenyl cations.

The loss of a methyl group (•CH₃) from the molecular ion is also a possible fragmentation pathway for biaryl derivatives. sphinxsai.com

Table 4: Potential Mass Spectrometric Fragments for this compound

| m/z | Fragment Ion |

| 196 | [C₁₄H₁₂O]⁺ (Molecular Ion) |

| 195 | [C₁₄H₁₁O]⁺ |

| 181 | [C₁₃H₉O]⁺ |

| 167 | [C₁₃H₁₁]⁺ |

| 152 | [C₁₂H₈]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and the torsional angle between the two phenyl rings.

Biphenyl and its derivatives are known for the torsional angle (dihedral angle) between the planes of the two aromatic rings. researchgate.net In the gaseous state, biphenyl itself is twisted with an angle of about 44.4°. wikipedia.org In the solid state, this angle can vary depending on crystal packing forces and the nature of the substituents. For biphenyl derivatives, electronic structure calculations have shown that deviations from planarity of up to 30-40 degrees can occur. researchgate.net

An X-ray crystal structure of this compound would precisely determine this torsional angle, as well as confirm the connectivity and intramolecular geometry established by spectroscopic methods. This technique would provide definitive evidence for the relative orientation of the 3-methylphenyl and benzaldehyde moieties in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of this absorption are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the biphenyl and benzaldehyde chromophores. The spectrum of the closely related compound benzaldehyde in water exhibits a strong absorption band (π → π) at approximately 248 nm, with a weaker band (n → π) around 283 nm. researchgate.net The presence of the 3-methylphenyl substituent is anticipated to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. This is a common phenomenon observed in organic compounds where increasing conjugation length decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). shimadzu.com

| Compound | Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Water | 248 | 283 | researchgate.net |

| 4-Methylbenzaldehyde | Hexane (B92381) | 251, 257 | - | nih.gov |

| This compound (Expected) | Non-polar solvent | > 257 | > 283 | Inferred |

The exact position and intensity of the absorption bands for this compound would be influenced by the solvent polarity. Generally, polar solvents can lead to shifts in the absorption maxima due to differential stabilization of the ground and excited states.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent technique for characterizing the skeletal vibrations of the biphenyl framework and the substituent groups in this compound.

A comprehensive study of the vibrational dynamics of crystalline 4-phenylbenzaldehyde (B31587), a compound structurally very similar to this compound (differing only by a methyl group), has been conducted using inelastic neutron scattering (INS), IR, and Raman spectroscopy, supported by periodic density functional theory (DFT) calculations. mdpi.com This study provides a reliable basis for assigning the vibrational modes of this compound.

The Raman spectrum of 4-phenylbenzaldehyde shows characteristic bands for the aldehyde group and the phenyl rings. The C=O stretching vibration is typically observed around 1700 cm⁻¹. The spectrum is also rich in the low-wavenumber region, which provides insights into the large-amplitude motions and torsional modes of the molecule, such as the torsion of the phenyl group. mdpi.com

For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to:

C=O stretch: A strong band around 1700 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Phenyl ring breathing modes: Characteristic sharp bands around 1000 cm⁻¹.

Inter-ring C-C stretch: A band indicative of the bond connecting the two phenyl rings.

Methyl group vibrations: C-H stretching and bending modes.

The table below presents a selection of key vibrational modes observed in the Raman spectrum of the analogous compound 4-phenylbenzaldehyde, which are expected to be present with slight shifts in the spectrum of this compound. The additional methyl group in the target compound would introduce its own characteristic vibrational modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in 4-Phenylbenzaldehyde | Reference |

|---|---|---|

| C=O Stretch | ~1700 | |

| Phenyl Torsional Mode | ~65 | mdpi.com |

The low-frequency modes, particularly the torsional mode between the two phenyl rings, are sensitive to the crystal packing and intermolecular interactions, such as C-H···O hydrogen bonds, which have been shown to be significant in the crystal structure of 4-phenylbenzaldehyde. mdpi.comrsc.org The presence of the methyl group in the 3-position of the phenyl ring in this compound could introduce steric effects that influence the dihedral angle between the two aromatic rings and, consequently, the positions of these low-frequency Raman bands.

Computational Chemistry and Theoretical Studies of 4 3 Methylphenyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of aromatic systems like 4-(3-methylphenyl)benzaldehyde.

Geometric Optimization and Molecular Conformation

Optimization calculations, typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. For similar biphenyl (B1667301) systems, the optimized geometry often reveals a non-planar arrangement of the rings to minimize steric hindrance.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C-C (inter-ring) bond length | ~1.49 Å |

| C=O bond length | ~1.21 Å |

| Phenyl-Phenyl dihedral angle | ~35-45° |

| C-H (aldehyde) bond length | ~1.11 Å |

Note: This table is illustrative and not based on actual published data for this specific molecule.

Vibrational Frequency Analysis and Spectroscopic Correlation

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching, and phenyl ring deformations. These theoretical frequencies are often scaled to better match experimental data. By comparing the calculated spectrum with an experimental one, a detailed assignment of the spectral bands can be made. For instance, the characteristic C=O stretching frequency of the aldehyde group would be expected in the range of 1700-1730 cm⁻¹.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For substituted benzaldehydes, the HOMO is typically a π-orbital delocalized over the phenyl rings, and the LUMO is often a π*-orbital with significant contribution from the carbonyl group.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This table is illustrative and not based on actual published data for this specific molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's perspective of the electron density distribution in a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis is useful for understanding hyperconjugative interactions and charge delocalization.

In this compound, NBO analysis could reveal the extent of electron delocalization from the phenyl rings into the carbonyl group. It quantifies the stabilization energies associated with these interactions, providing insight into the electronic communication between the different parts of the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory utilizes the HOMO-LUMO interactions to predict the feasibility and regioselectivity of chemical reactions. chemicalbook.com By analyzing the energies and spatial distributions of the frontier orbitals of this compound and a potential reactant, one can predict how they will interact. For instance, in a nucleophilic attack on the carbonyl carbon, the HOMO of the nucleophile would interact with the LUMO of the benzaldehyde (B42025). The shape and location of the LUMO would therefore be critical in determining the reaction pathway.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic behavior of this molecule can be inferred from computational studies on closely related analogs, such as 4-phenylbenzaldehyde (B31587) and other substituted biphenyls. nih.gov

Theoretical studies on substituted biphenyls indicate that the torsional barrier to rotation is influenced by the nature and position of the substituents. nih.govresearchgate.net For this compound, the primary dynamic motions would include:

Torsional Rotation: The dihedral angle between the two aromatic rings is a critical parameter. The presence of the methyl group in the meta position of one ring and the aldehyde group in the para position of the other will influence the rotational energy landscape. The methyl group, while not as bulky as some other substituents, will create a steric hindrance that affects the preferred conformations.

Aldehyde Group Orientation: The orientation of the aldehyde group relative to the phenyl ring to which it is attached is another important dynamic feature.

A study on the related molecule, 4-phenyl-benzaldehyde, revealed insights into intermolecular interactions in both the crystalline and liquid phases. nih.gov MD simulations showed a preference for specific C-H---O contacts, indicating the formation of transient hydrogen-bonded dimers. nih.gov It is highly probable that this compound would exhibit similar intermolecular C-H---O interactions, which would influence its bulk properties.

Table 1: Key Dynamic Parameters for Theoretical Study of this compound

| Parameter | Description | Expected Influence of Substituents |

| Inter-ring Dihedral Angle | The angle between the planes of the two phenyl rings. | The meta-methyl group would introduce a moderate steric barrier to free rotation, leading to a non-planar ground state conformation. |

| Aldehyde Torsional Angle | The angle of the C-CHO bond relative to the phenyl ring. | Generally expected to be coplanar with the attached ring to maximize conjugation, but can be influenced by intermolecular packing forces. |

| Intermolecular Interactions | Non-covalent interactions between molecules, such as C-H---O hydrogen bonds. | The aldehyde oxygen is a hydrogen bond acceptor, likely leading to the formation of transient dimers in the liquid phase or specific packing in the solid state. nih.gov |

These simulations are crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites, by revealing the accessible conformations and the dynamics of these interactions. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of chemical compounds based on their molecular structures. While no specific QSAR models for this compound have been published, the principles of QSAR can be applied to predict its potential activities, and models for similar aromatic aldehydes have been developed. nih.govresearchgate.netnih.gov

A QSAR model is built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various radii.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, such as molecular connectivity indices, which describe the branching and connectivity of atoms.

For a compound like this compound, a QSAR model could be developed to predict various endpoints, including toxicity, receptor binding affinity, or metabolic stability. For instance, QSAR studies on the toxicity of aromatic aldehydes to the aquatic organism Tetrahymena pyriformis have shown that hydrophobicity (log K(o/w)) and topological indices are significant predictors of toxicity. nih.govresearchgate.net

The U.S. Environmental Protection Agency (EPA) has developed Quantitative Structure-Use Relationship (QSUR) models to predict the likely functional use of chemicals based on their structure. For this compound, these models predict a high probability of use as a fragrance and flavorant, with lower probabilities for other uses like antimicrobial or antioxidant.

Table 2: Predicted Functional Use of this compound based on EPA QSUR Models

| Functional Use | Predicted Probability |

| Fragrance | 0.874 |

| Flavorant | 0.624 |

| Antimicrobial | 0.438 |

| Antioxidant | 0.267 |

| Skin Protectant | 0.238 |

| Monomer | 0.235 |

| Catalyst | 0.229 |

| Colorant | 0.195 |

| Crosslinker | 0.168 |

This data is derived from predictive models and does not represent confirmed experimental use.

The development of a specific QSAR model for a particular biological activity of this compound would require a dataset of structurally similar compounds with measured activities. By applying statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a predictive model could be constructed to guide the synthesis and testing of new, more potent, or less toxic analogs. researchgate.netyoutube.com

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The distinct structure of 4-(3-Methylphenyl)benzaldehyde, characterized by its formyl group and biaryl backbone, positions it as a crucial starting material for the assembly of larger, more complex molecular structures. The aldehyde functional group provides a reactive site for a multitude of organic transformations, including nucleophilic additions, condensations, and reductive aminations. These reactions allow for the facile introduction of new substituents and the extension of the molecular framework.

The biaryl motif of this compound is a key feature that contributes to the rigidity and defined spatial orientation of the resulting molecules. This characteristic is particularly advantageous in the construction of supramolecular assemblies and other highly ordered systems. For instance, it can be envisioned as a component in the synthesis of macrocycles, dendrimers, and other architecturally complex organic molecules where precise control over shape and functionality is paramount.

Precursor to Heterocyclic Compounds

Heterocyclic compounds, which contain at least one heteroatom within a ring structure, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a wide variety of heterocyclic systems. The aldehyde functionality can readily participate in cyclization reactions with various dinucleophiles to form five-, six-, and seven-membered heterocyclic rings.

For example, through condensation reactions with compounds containing amine, hydrazine (B178648), or hydroxylamine (B1172632) functionalities, a range of nitrogen-containing heterocycles such as imines, hydrazones, and oximes can be prepared. These intermediates can then undergo further transformations, including intramolecular cyclizations, to yield more complex heterocyclic frameworks like quinolines, pyrimidines, and benzodiazepines. The presence of the 3-methylphenyl substituent can influence the electronic properties and steric environment of the resulting heterocyclic compounds, thereby fine-tuning their biological activity or material properties. Research has shown the use of benzaldehyde (B42025) derivatives in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-oxadiazoles. nih.gov

Intermediate in the Synthesis of Pharmacologically Active Compounds

The structural motifs present in this compound are found in numerous pharmacologically active compounds. Consequently, this aldehyde is a key intermediate in the synthesis of various therapeutic agents. The biaryl scaffold is a common feature in drugs targeting a range of diseases, and the ability to introduce diverse functionalities via the aldehyde group makes it a versatile building block for drug discovery and development.

For example, derivatives of this compound could potentially be elaborated into molecules with anti-inflammatory, anti-cancer, or anti-viral properties. The synthesis of such compounds often involves multi-step sequences where the aldehyde is transformed into other functional groups or used as an anchor point for the attachment of other molecular fragments. The 3-methyl group can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Studies have utilized similar benzaldehyde derivatives in the creation of compounds with potential lipase (B570770) and α-glucosidase inhibition activities. nih.gov

Role in Materials Science Applications

The applications of this compound extend beyond organic synthesis and medicinal chemistry into the realm of materials science. Its unique electronic and structural properties make it a valuable component in the design and synthesis of advanced functional materials.

Dyes and Pigments

Azo dyes containing benzaldehyde moieties have been synthesized and investigated for their dyeing applications on various fabrics. orientjchem.org The chromophoric system of these dyes can be extended and modified by incorporating the this compound unit, potentially leading to new colorants with enhanced properties such as lightfastness and thermal stability. The 3,3′-dimethylbenzidine (o-tolidine) structure, a related biphenyl (B1667301) derivative, has historically been a key intermediate in the production of a large number of azo dyes and pigments. nih.gov

Organic Electronic Materials

The biphenyl scaffold is a well-known component in organic electronic materials due to its ability to facilitate charge transport. This compound can serve as a building block for the synthesis of conjugated molecules and polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ontosight.ai The aldehyde group can be transformed into various linking units to create extended π-conjugated systems. The methyl group on the phenyl ring can influence the solubility and morphology of the resulting materials, which are crucial parameters for device performance. For instance, derivatives like 4-(bis(4-methylphenyl)amino)benzaldehyde are explored as building blocks for conjugated polymers and small-molecule organic semiconductors. ontosight.ai

Polymeric Materials

The aldehyde functionality of this compound allows for its incorporation into various polymer structures. It can be used as a monomer or a cross-linking agent to modify the properties of existing polymers or to create novel polymeric materials. For example, it can be reacted with polymers containing amine or hydroxyl groups to form Schiff base or acetal (B89532) linkages, respectively. This can lead to the development of polymers with tailored thermal stability, mechanical strength, or optical properties. Research has demonstrated the synthesis of polymer-bound benzaldehyde derivatives for applications in solid-phase organic synthesis. nih.govuri.edu Additionally, benzaldehyde derivatives have been immobilized onto polymers like amine-terminated polyacrylonitrile (B21495) to create materials with antimicrobial properties. nih.gov

Medicinal Chemistry and Biological Activity Studies

Derivatives with Potential Therapeutic Applications

The versatility of the benzaldehyde (B42025) group allows for the synthesis of a wide array of derivatives. Chalcones, which are precursors to flavonoids, can be synthesized from substituted benzaldehydes and acetophenones and have shown a broad spectrum of biological activities, including anti-inflammatory and antitumour properties. nih.gov Similarly, benzoxazole (B165842) derivatives, known for their diverse pharmacological activities, can be prepared through the condensation of substituted benzaldehydes with 2-aminophenols. nih.gov

Other notable derivatives include:

1,3,4-Thiadiazoles: Synthesized from benzaldehyde derivatives, these compounds have been investigated for their anticancer and neuroprotective activities. researchgate.net

Quinoxalines: By reacting a substituted benzaldehyde with 2-chloro-3-methylquinoxaline, new Schiff bases containing the quinoxaline (B1680401) moiety have been created and studied for their biological activities. mdpi.com

Coumarins: Coumarin (B35378) derivatives synthesized from variants like 4-hydroxy-3-methylbenzaldehyde (B106927) have demonstrated significant biological potential. researchgate.netresearchgate.net

Benzofuranones: These compounds, which can be synthesized from 2-acyloxybenzaldehydes, are of interest for their potential as novel antibiotics and have shown cytotoxic and antifungal effects. mdpi.com

1,2,3-Triazoles: Novel 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cells. tjnpr.org

These examples underscore the role of the benzaldehyde scaffold as a key building block in the development of new therapeutic agents.

Antimicrobial Activity Investigations

Derivatives of 4-(3-Methylphenyl)benzaldehyde have been a focus of research into new antimicrobial agents. Benzaldehyde itself is recognized for its antimicrobial properties and is considered an environmentally safe compound due to its biodegradability. mdpi.comresearchgate.net Studies have shown that synthetic derivatives can exhibit enhanced or more specific activity against various pathogens.

Antibacterial Efficacy against Specific Pathogens (e.g., Escherichia coli, Staphylococcus aureus)

The antibacterial potential of derivatives has been tested against both Gram-positive and Gram-negative bacteria. Notably, significant research has been conducted on their efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), a major threat to human health. nih.gov

For instance, a coumarin derivative of 4-hydroxy-3-methylbenzaldehyde was found to have better antibacterial activity against both Escherichia coli and Staphylococcus aureus than its precursor compound. researchgate.net In another study, novel benzyl (B1604629) phenyl sulfide (B99878) derivatives displayed potent antibacterial activity against eleven MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 2-64 μg/mL. nih.gov Similarly, the synthesis of ethyl 3,5-dibromoorsellinate, a derivative from a lichen compound, resulted in a substance that efficiently inhibited MRSA with a MIC of 4 μg/mL. nih.gov Quinoxaline derivatives have also been synthesized and tested against S. aureus and E. coli. mdpi.com

| Derivative Class | Target Pathogen(s) | Key Findings | Citations |

| Coumarin Derivative | E. coli, S. aureus | Showed better antibacterial activity than the precursor compound. | researchgate.net |

| Benzyl Phenyl Sulfides | S. aureus (including MRSA) | Exhibited potent activity with MIC values of 2-64 μg/mL. | nih.gov |

| Ethyl 3,5-dibromoorsellinate | MRSA | Efficiently inhibited MRSA with a MIC of 4 μg/mL. | nih.gov |

| Benzimidazole Derivatives | E. coli, S. pyogenes | One derivative was particularly active against E. coli (MIC = 1 μg mL−1). | nih.gov |

| Quinoxaline Derivatives | S. aureus, E. coli | Synthesized and evaluated for antibacterial activity. | mdpi.com |

Antifungal Properties

Benzaldehyde and its derivatives have also demonstrated notable antifungal activity. mdpi.comresearchgate.net Research has shown that specific structural features, such as the presence of a hydroxyl group in the ortho position of the aromatic ring, can increase antifungal potency. nih.gov

One study highlighted a new benzaldehyde derivative that showed nearly complete inhibition of aflatoxin B1 production in Aspergillus flavus at a concentration of 1.15 mM. mdpi.com Another investigation into coumarin derivatives reported significant antifungal activity. researchgate.net These findings suggest the potential for developing effective antifungal agents from the benzaldehyde scaffold to control pathogenic and mycotoxigenic fungi. mdpi.comnih.gov

Mechanisms of Antimicrobial Action

The methods by which these compounds exert their antimicrobial effects have been a subject of investigation. Several mechanisms have been proposed based on experimental evidence:

Disruption of Cellular Antioxidation: The antifungal activity of some benzaldehydes is believed to occur through the disruption of the fungus's cellular antioxidation system. As redox-active compounds, they can destabilize the cellular redox homeostasis, leading to the suppression of fungal growth. nih.gov

Cell Membrane Destruction: For certain benzyl phenyl sulfide derivatives active against MRSA, the mechanism of action was shown to involve the destruction of the bacterial cell membrane. nih.gov

Inhibition of Biosynthesis: Benzimidazole derivatives, which are structurally similar to purines, may act as competitive inhibitors. This action could block the biosynthesis of essential molecules like nucleic acids and proteins within the bacterial cell, thereby inhibiting its growth. nih.gov

Cell Lysis: Some reports indicate that benzaldehyde compounds can directly cause bacterial cell lysis. researchgate.net

Anticancer Activity and Cytotoxicity Evaluations

The search for novel anticancer agents has led to the exploration of various chemical structures, including derivatives of this compound. Several classes of these derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

Chalcones, for example, are considered promising anticancer agents capable of inducing apoptosis in cancer cells. nih.gov Benzoxazole derivatives have also emerged as promising candidates in drug discovery due to their wide spectrum of pharmacological activities, including anticancer effects. nih.govCurrent time information in Bangalore, IN. Furthermore, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that they can inhibit the proliferation of various tumor cells. researchgate.net

Cell Viability Assays (e.g., against MCF-7 breast cancer cells)

A common method to evaluate anticancer potential is the cell viability assay, which measures the cytotoxic effect of a compound on cancer cell lines. The MCF-7 human breast cancer cell line is frequently used in these studies.

Research on chalcone (B49325) derivatives identified several compounds that were effective in eliciting apoptosis in MCF-7 cells. nih.gov In another study, newly synthesized 1,2,3-triazole derivatives were evaluated for their cytotoxic effects on MCF-7 cells. One compound, in particular, exhibited high activity with an IC50 value of 5.03 µM, which is comparable to the standard drug doxorubicin (B1662922) (IC50 of 3.16 µM). tjnpr.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Derivative Class | Cell Line | IC50 Value | Citations |

| 1,2,3-Triazole (Compound 5) | MCF-7 | 5.03 µM | tjnpr.org |

| 1,2,3-Triazole (Compound 1) | MCF-7 | 82.45 µM | tjnpr.org |

| 1,2,3-Triazole (Compound 2) | MCF-7 | 316.81 µM | tjnpr.org |

| 1,2,3-Triazole (Compound 3) | MCF-7 | 328.48 µM | tjnpr.org |

| 1,2,3-Triazole (Compound 4) | MCF-7 | 348.34 µM | tjnpr.org |

| Doxorubicin (Standard) | MCF-7 | 3.16 µM | tjnpr.org |

These findings highlight the potential of developing potent and selective anticancer agents from the this compound scaffold.

Apoptosis Induction and Morphological Changes

While direct studies on the apoptosis-inducing capabilities of this compound are not extensively documented, research on its parent molecule, benzaldehyde, provides a foundation for its potential cytotoxic effects. Benzaldehyde has been shown to induce apoptosis and cause DNA damage in human lymphocytes at concentrations of 10, 25, and 50 μg/mL. nih.govresearchgate.net This suggests that the benzaldehyde moiety is a key pharmacophore responsible for initiating programmed cell death.

Furthermore, benzaldehyde has demonstrated the ability to inhibit the growth of cancer cells and suppress epithelial-mesenchymal plasticity, a process critical for cancer progression and metastasis. nih.gov It achieves this, in part, by targeting the interaction between the protein 14-3-3ζ and a phosphorylated form of histone H3, which is implicated in treatment resistance. nih.gov

The addition of a 3-methylphenyl group to the benzaldehyde structure introduces a lipophilic component that may enhance its cellular uptake and interaction with intracellular targets. The specific morphological changes induced by this compound in apoptotic cells remain an area for future investigation. However, based on the activity of benzaldehyde, it is plausible that it could induce characteristic apoptotic features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Enzyme Inhibition Studies

The potential of this compound and its derivatives as enzyme inhibitors is an active area of research, particularly for enzymes implicated in neurodegenerative diseases and other pathological conditions. While direct inhibitory data for this compound against monoamine oxidase (MAO), beta-secretase 1 (BACE-1), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase is limited, studies on structurally related compounds offer valuable insights.

Research on tosylated acyl hydrazone derivatives of benzaldehydes has revealed inhibitory activity against MAO-A, MAO-B, and BACE-1. This suggests that the biphenyl-like scaffold can be functionalized to target these enzymes effectively. For instance, certain derivatives have shown potent and selective inhibition of MAO-A and MAO-B, which are key targets in the treatment of depression and Parkinson's disease.

Similarly, other studies have explored the inhibition of cholinesterases by compounds with biphenyl (B1667301) scaffolds. nih.gov Given that AChE and BChE are crucial for regulating acetylcholine (B1216132) levels in the brain, their inhibition is a primary strategy for managing Alzheimer's disease. The biphenyl structure can serve as a hydrophobic anchor within the active site of these enzymes.

In the context of diabetes, α-glucosidase inhibitors play a significant role in managing postprandial hyperglycemia. nih.gov While direct evidence is lacking for this compound, the general ability of aromatic aldehydes and their derivatives to interact with enzymatic active sites suggests that this compound could be a starting point for designing novel α-glucosidase inhibitors. The table below summarizes the potential enzyme targets for this class of compounds.

| Enzyme Target | Therapeutic Area | Potential for Inhibition by Biphenyl Aldehydes |

| Monoamine Oxidase (MAO) | Depression, Parkinson's Disease | High |

| Beta-secretase 1 (BACE-1) | Alzheimer's Disease | Moderate |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Moderate |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Moderate |

| α-Glucosidase | Diabetes Mellitus | Potential |

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure. The presence of the biphenyl core, the aldehyde functional group, and the methyl substituent on the second phenyl ring all contribute to its potential interactions with biological macromolecules. Structure-activity relationship (SAR) studies on related compounds help to elucidate the importance of these features.

The aldehyde group is a key functional feature, capable of forming hydrogen bonds and participating in other electrostatic interactions. It can also be chemically modified to create derivatives with altered biological activities. For example, conversion to a Schiff base or a hydrazone can lead to compounds with different inhibitory profiles.

SAR studies on related benzaldehyde derivatives have shown that the nature and position of substituents on the phenyl rings can dramatically affect their enzyme inhibitory activity. For instance, in a series of benzaldehyde derivatives, the presence of electron-withdrawing or electron-donating groups can modulate their potency and selectivity against different enzymes.

Drug-Likeness and ADME Profiling

One of the most widely used tools for assessing drug-likeness is Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on its structure, this compound is expected to be compliant with Lipinski's Rule of Five, suggesting good oral absorption potential.

Computational (in silico) predictions also suggest that this compound may possess antimicrobial and antioxidant properties. These predictions are based on quantitative structure-activity relationship (QSAR) models that correlate chemical structures with biological activities.

The metabolic fate of this compound is likely to involve oxidation of the aldehyde group to a carboxylic acid and hydroxylation of the aromatic rings, followed by conjugation and excretion. The presence of the methyl group may also provide a site for metabolic modification. The table below summarizes the predicted ADME properties of this compound.

| ADME Property | Predicted Value/Characteristic | Implication |

| Molecular Weight | 196.25 g/mol | Favorable for absorption |

| logP (Lipophilicity) | ~4.0 | Good membrane permeability |

| Hydrogen Bond Donors | 0 | Favorable for absorption |

| Hydrogen Bond Acceptors | 1 | Favorable for absorption |

| Oral Bioavailability | Predicted to be high | Suitable for oral administration |